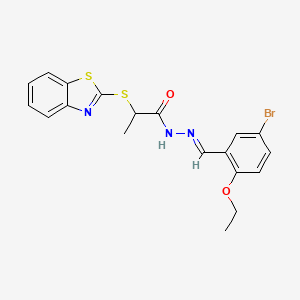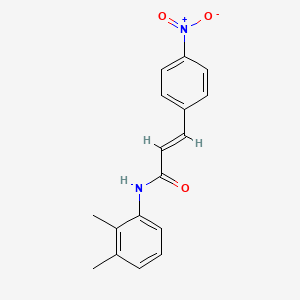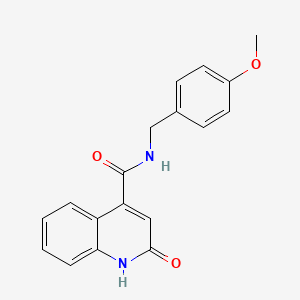
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide, also known as BEPPH, is a chemical compound that has been widely studied for its potential biomedical applications. BEPPH belongs to the family of hydrazide compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, this compound may reduce the production of prostaglandins and thereby alleviate inflammation. In cancer cells, this compound has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that this compound can improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for biomedical research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, this compound has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. One area of interest is the development of this compound derivatives with improved therapeutic potential. For example, modifications to the benzothiazole or benzylidene moieties may enhance the anti-inflammatory or anti-cancer properties of this compound. Another area of interest is the investigation of the safety and efficacy of this compound in human subjects. Clinical trials could be conducted to determine the optimal dosage and administration route for this compound. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects.
Méthodes De Synthèse
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can be synthesized by the condensation reaction between 2-(1,3-benzothiazol-2-ylthio)propanohydrazide and 5-bromo-2-ethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-3-25-16-9-8-14(20)10-13(16)11-21-23-18(24)12(2)26-19-22-15-6-4-5-7-17(15)27-19/h4-12H,3H2,1-2H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFADTRIPCVEMN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
